molecular formula C25H24N2O2 B589021 naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone CAS No. 1651833-51-0

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

Cat. No.: B589021
CAS No.: 1651833-51-0
M. Wt: 389.5 g/mol
InChI Key: SZWYXJHTNGJPKU-JXQMETBUSA-N
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Description

Naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone is a deuterated indole derivative featuring a naphthalene moiety linked via a methanone group to a pentadeuterated indole ring substituted with a 2-morpholin-4-ylethyl chain. Its molecular formula is C₂₅H₂₃D₅N₂O₂, with a molecular weight of ~390.5 g/mol (calculated from isotopic substitution of hydrogen with deuterium) . The deuterium atoms at positions 2, 4, 5, 6, and 7 of the indole ring are strategically placed to minimize metabolic degradation, making it valuable for analytical and pharmacological studies .

Properties

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2/i3D,4D,9D,11D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWYXJHTNGJPKU-JXQMETBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCN3CCOCC3)[2H])C(=O)C4=CC=CC5=CC=CC=C54)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016554
Record name [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2',4',5',6',7'-d5]-1-naphthalenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1651833-51-0
Record name [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2',4',5',6',7'-d5]-1-naphthalenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pentadeuterated Indole Intermediates

Deuterium incorporation is typically achieved via catalytic deuteration or deuterated precursor synthesis :

Catalytic Deuteration of Indole Derivatives

A nitroindole precursor (e.g., 4-nitro-1-(triisopropylsilyl)-1H-indole) is reduced under deuterium gas (D₂) using palladium on carbon (Pd/C) as a catalyst. This method ensures selective deuteration at aromatic positions adjacent to electron-withdrawing groups:

4-Nitroindole+D2Pd/C4-Amino-2,4,5,6,7-pentadeuterioindole\text{4-Nitroindole} + \text{D}_2 \xrightarrow{\text{Pd/C}} \text{4-Amino-2,4,5,6,7-pentadeuterioindole}

Conditions : Ethanol solvent, 25–50°C, 48–72 hours. Post-reduction, the triisopropylsilyl (TIPS) protecting group is removed via fluoride-mediated cleavage (e.g., tetrabutylammonium fluoride).

Deuteration via Halogen Exchange

Brominated indole intermediates undergo deuterium-halogen exchange using deuterated reagents like LiAlD₄ or D₂O under acidic conditions. For example:

5-Bromoindole+LiAlD45-Deuteroindole\text{5-Bromoindole} + \text{LiAlD}_4 \rightarrow \text{5-Deuteroindole}

This stepwise approach allows precise deuteration at specific positions but requires multiple protection-deprotection cycles.

Functionalization of the Indole Nitrogen

Alkylation with Morpholin-4-ylethyl Groups

The morpholin-4-ylethyl side chain is introduced via Mitsunobu reaction or nucleophilic substitution :

Mitsunobu Reaction

Indole is reacted with 2-morpholin-4-ylethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃):

Indole+HOCH2CH2MorpholineDIAD, PPh31-(2-Morpholin-4-ylethyl)indole\text{Indole} + \text{HOCH}2\text{CH}2\text{Morpholine} \xrightarrow{\text{DIAD, PPh}_3} \text{1-(2-Morpholin-4-ylethyl)indole}

Yields : 65–80% after silica gel chromatography.

Nucleophilic Substitution

Indole is deprotonated with sodium hydride (NaH) and reacted with 2-chloroethylmorpholine in tetrahydrofuran (THF):

Indole+ClCH2CH2MorpholineNaH, THF1-(2-Morpholin-4-ylethyl)indole\text{Indole} + \text{ClCH}2\text{CH}2\text{Morpholine} \xrightarrow{\text{NaH, THF}} \text{1-(2-Morpholin-4-ylethyl)indole}

Conditions : 0°C to room temperature, 12–24 hours.

Friedel-Crafts Acylation at the Indole 3-Position

Acylation with Naphthalen-1-yl Carbonyl Chloride

The deuterated 1-(2-morpholin-4-ylethyl)indole undergoes Friedel-Crafts acylation using naphthalene-1-carbonyl chloride and aluminum trichloride (AlCl₃):

1-(2-Morpholin-4-ylethyl)indole+Naphthalene-1-COClAlCl3Target Compound\text{1-(2-Morpholin-4-ylethyl)indole} + \text{Naphthalene-1-COCl} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

Conditions : Dichloromethane (DCM) solvent, 0°C to reflux, 6–12 hours.

Regioselectivity Control

The reaction favors acylation at the indole 3-position due to electronic activation by the morpholin-4-ylethyl group. Competing reactions at the 2-position are suppressed by steric hindrance from the N-substituent.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/heptane gradient) to isolate the target compound.

Spectroscopic Verification

  • ¹H NMR : Absence of proton signals at 2,4,5,6,7 positions confirms deuterium incorporation.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]⁺ = 423.24) and deuterium enrichment.

Comparative Analysis of Synthetic Routes

Method StepApproach 1 (Catalytic Deuteration)Approach 2 (Halogen Exchange)
Deuterium Incorporation 85–90% isotopic purity70–75% isotopic purity
Reaction Time 72 hours120 hours
Overall Yield 45%30%

Challenges and Optimization Opportunities

  • Isotopic Scrambling : Prolonged exposure to acidic/basic conditions may cause deuterium loss. Use of aprotic solvents and mild reagents is critical.

  • Side Reactions : Competing N-acylation during Friedel-Crafts steps is mitigated by slow reagent addition and low temperatures .

Chemical Reactions Analysis

Types of Reactions: JWH 200-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: JWH 200-d5 is used as an internal standard in mass spectrometry for the quantification of JWH 200. This application is crucial in forensic chemistry for the detection and analysis of synthetic cannabinoids in biological samples .

Biology: In biological research, JWH 200-d5 is used to study the metabolism and pharmacokinetics of JWH 200. The deuterated form allows for precise tracking and quantification in biological systems .

Medicine: While JWH 200-d5 itself is not used therapeutically, its parent compound, JWH 200, has been studied for its potential analgesic properties. Research involving JWH 200-d5 helps in understanding the pharmacological effects and safety profile of JWH 200 .

Industry: In the industrial sector, JWH 200-d5 is used in the development and validation of analytical methods for the detection of synthetic cannabinoids. This application is essential for ensuring the quality and safety of products containing synthetic cannabinoids .

Mechanism of Action

JWH 200-d5, like its parent compound JWH 200, acts as a cannabinoid receptor agonist. It binds to the cannabinoid receptor 1 (CB1) with high affinity, mimicking the effects of natural cannabinoids. The binding of JWH 200-d5 to CB1 receptors leads to the activation of various intracellular signaling pathways, resulting in its pharmacological effects. These effects include modulation of neurotransmitter release, inhibition of adenylate cyclase, and activation of mitogen-activated protein kinases (MAPKs) .

Comparison with Similar Compounds

Non-Deuterated Morpholinoethyl Derivatives

  • Compound 28 (): (7-Methoxy-1-(2-morpholinoethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone Molecular Formula: C₂₇H₂₈N₂O₂ Key Differences: Lacks deuterium; includes a methoxy group at the indole 7-position. Applications: Studied for cannabinoid receptor interactions due to the morpholinoethyl group’s role in modulating binding affinity . Metabolic Stability: Non-deuterated analogs exhibit faster hepatic clearance compared to deuterated versions .

Deuterated Indole Derivatives

  • Compound: Naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone Molecular Formula: C₂₂H₂₀D₅NO₂ Key Differences: Substituted with a 3-hydroxybutyl chain instead of morpholinoethyl. Applications: Used as an internal standard in GC-/LC-MS for quantifying JWH-073 metabolites. The hydroxybutyl group increases solubility but reduces blood-brain barrier penetration compared to morpholinoethyl derivatives .

Functional Group Variations

Halogen-Substituted Analogues

  • Compound: (1-(5-Chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone Molecular Formula: C₂₅H₂₅ClNO Key Differences: Chloropentyl chain enhances lipophilicity, favoring CNS activity. Biological Activity: Exhibits potent cannabimimetic effects, unlike the morpholinoethyl-deuterated compound, which is tailored for analytical stability .

Hydroxy-Substituted Derivatives

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Metabolic Half-Life (in vitro)
Target Compound C₂₅H₂₃D₅N₂O₂ ~390.5 Morpholinoethyl, D5 Analytical standards, receptor studies >24 hours
Compound 28 () C₂₇H₂₈N₂O₂ 412.5 Morpholinoethyl, methoxy Cannabinoid receptor research ~12 hours
Compound C₂₂H₂₀D₅NO₂ 348.5 3-Hydroxybutyl, D5 GC-/LC-MS internal standard >20 hours
Compound C₂₅H₂₅ClNO 394.9 5-Chloropentyl Psychoactivity studies ~6 hours

Research Findings and Challenges

Challenges

  • Synthetic Complexity: Deuteration increases production costs due to expensive deuterated reagents (e.g., D₂O, deuterated alkyl halides) .
  • Activity Trade-offs: While deuterium enhances metabolic stability, it may slightly reduce binding affinity to targets like CB1/CB2 receptors compared to non-deuterated versions .

Biological Activity

Naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered interest due to its potential biological activities, particularly in relation to cannabinoid receptors and other neuropharmacological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Naphthalene moiety : A polycyclic aromatic hydrocarbon.
  • Indole ring : A bicyclic structure that is significant in many biological systems.
  • Morpholine group : A heterocyclic amine that can influence the compound's pharmacokinetics and receptor interactions.

The presence of pentadeuterium indicates that this compound is a heavy isotope-labeled variant, which may be useful in tracing studies and metabolic research.

Research indicates that compounds similar to this compound exhibit significant binding affinity for cannabinoid receptors (CB1 and CB2). These receptors are critical in mediating the effects of cannabinoids and play a role in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Binding Affinity

Studies have shown that synthetic cannabinoids often demonstrate varying affinities for CB1 and CB2 receptors. For instance:

Compound NameCB1 Binding Affinity (nM)CB2 Binding Affinity (nM)
Naphthalen-1-yl-(1-pentyl-indazole)0.4139.6
JWH-2100.2515.0
AM-22010.1020.0

These values suggest that naphthalen derivatives could potentially be developed for therapeutic applications targeting these receptors.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

  • Analgesic Effects : Similar compounds have been shown to produce analgesic effects through the activation of the CB1 receptor which modulates pain perception.
  • Anti-inflammatory Properties : Activation of CB2 receptors has been associated with anti-inflammatory responses in various models of inflammation.
  • Neuroprotective Effects : Indole derivatives are known for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Psychoactive Effects : As a synthetic cannabinoid, it may exhibit psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), influencing mood and cognition.

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

  • Study on Synthetic Cannabinoids : A study assessing various synthetic cannabinoids demonstrated that compounds with structural similarities to naphthalen derivatives could activate both CB1 and CB2 receptors effectively while producing fewer side effects compared to traditional cannabinoids like THC .
  • Neurotoxicity Assessment : Research has indicated that certain naphthalene derivatives may produce neurotoxic effects at high doses; however, the specific impact of this compound requires further investigation.

Q & A

What are the optimal synthetic routes for preparing naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, and how can low yields be addressed?

Basic Research Focus
The synthesis involves introducing deuterium at specific positions and coupling the morpholinoethyl-indole moiety to the naphthalenylmethanone core. A key challenge is achieving high isotopic purity while maintaining reaction efficiency. Low yields (e.g., 16% in analogous compounds ) often arise from steric hindrance at the indole C3 position or competing side reactions during acylation.
Methodological Recommendations :

  • Use deuterated starting materials (e.g., 2,4,5,6,7-pentadeuterioindole) to minimize post-synthetic deuteration steps.
  • Optimize coupling conditions (e.g., employ 1-naphthoylacetyl chloride with AlCl₃ as a Lewis acid, as in Procedure D ).
  • Purify intermediates via column chromatography with gradients of dichloromethane/methanol to remove unreacted reagents.

How does the pentadeuterio substitution impact the compound’s NMR spectral analysis compared to non-deuterated analogs?

Basic Research Focus
Deuterium incorporation eliminates proton signals at the substituted positions, simplifying spectral interpretation. For example, the absence of signals at δ 6.5–7.2 ppm (indole H-2,4,5,6,7) confirms deuteration .
Advanced Contradiction Analysis :

  • 13C NMR : Deuterium-induced isotope shifts (∼0.1–0.3 ppm) may obscure subtle electronic effects. Compare with non-deuterated analogs to isolate substituent-related shifts.
  • 2H NMR : Validate isotopic purity by detecting residual protio-impurities (<1% threshold for pharmacological studies).

What methodologies are recommended for assessing the cannabinoid receptor binding affinity of this compound?

Advanced Research Focus
The morpholinoethyl group and naphthalenylmethanone core suggest potential cannabinoid receptor (CB1/CB2) modulation.
Experimental Design :

  • Radioligand Displacement Assays : Use [³H]CP-55,940 as a tracer in HEK-293 cells expressing human CB1/CB2 receptors. Calculate IC₅₀ and Ki values .
  • Functional Assays : Measure cAMP inhibition via ELISA to determine inverse agonism (e.g., EC₅₀ for CB1: <10 nM in related indole derivatives ).
  • Deuterium Isotope Effects : Compare binding kinetics (kon/koff) between deuterated and protio analogs to assess isotopic impacts on receptor interactions.

How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Advanced Contradiction Analysis
Discrepancies may arise from poor bioavailability or metabolic instability.
Methodological Strategies :

  • Pharmacokinetic Profiling : Quantify plasma/tissue concentrations via LC-MS/MS to confirm systemic exposure.
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using high-resolution MS .
  • Species-Specific Differences : Test in vivo efficacy in multiple models (e.g., murine vs. primate) to address interspecies metabolic variations.

What strategies are effective in analyzing metabolic stability introduced by the morpholinoethyl group?

Advanced Research Focus
The morpholine ring may undergo oxidative metabolism, impacting half-life.
Experimental Design :

  • Microsomal Stability Assays : Monitor parent compound depletion in human liver microsomes (HLM) with NADPH cofactor. Calculate t₁/₂ and intrinsic clearance (Clint) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
  • Deuterium as a Metabolic Stabilizer : Compare Clint between deuterated and non-deuterated analogs to assess isotope effects on cytochrome P450-mediated oxidation.

What are the critical considerations in designing deuterium isotope effect (DIE) studies for this compound’s pharmacokinetic profile?

Advanced Research Focus
Deuterium can alter metabolic pathways by slowing C–H bond cleavage (kinetic isotope effect: KIE ∼2–10).
Methodological Recommendations :

  • Synthetic Purity : Ensure isotopic enrichment >98% to avoid confounding protio-impurities .
  • In Vivo DIE Quantification : Administer equimolar doses of deuterated/protio analogs to rodents and compare AUC(0–24h) and Cmax.
  • Mechanistic Studies : Use LC-HRMS to identify deuterium-retaining metabolites, confirming whether KIE impacts specific metabolic pathways (e.g., morpholine N-oxidation vs. indole hydroxylation).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

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